molecular formula C17H14ClNO5 B2622154 methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate CAS No. 364621-62-5

methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate

Cat. No.: B2622154
CAS No.: 364621-62-5
M. Wt: 347.75
InChI Key: MCQXPXUTLIOFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate is a pyranopyran derivative featuring a 2-chlorophenyl substituent at the C4 position, a methyl group at C7, and a methyl ester at C2. Key spectral characteristics (e.g., IR, $ ^1H $ NMR, EI-MS) and elemental analysis data align with related compounds, confirming the presence of functional groups such as NH$_2$, ester carbonyl (C=O), and aromatic C–Cl bonds .

Properties

IUPAC Name

methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO5/c1-8-7-11-13(17(21)23-8)12(9-5-3-4-6-10(9)18)14(15(19)24-11)16(20)22-2/h3-7,12H,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQXPXUTLIOFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3Cl)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 2-chlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide to form the intermediate 2-amino-4-(2-chlorophenyl)-5-oxo-4H-pyran-3-carbonitrile. This intermediate is then subjected to further reactions, including cyclization and esterification, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature control, and purification methods are also critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrano derivatives. For instance, derivatives of methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate have been evaluated for their efficacy against various human cancer cell lines.

Case Study:
A study assessed the anti-proliferative activity of synthesized compounds against SW-480 and MCF-7 cancer cell lines using the MTT assay. The results indicated that specific derivatives exhibited IC50 values ranging from 26.6 to 42.6 μM, demonstrating significant cytotoxicity against these cancer cells .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent . Various studies have synthesized and tested different pyrano derivatives for their ability to inhibit microbial growth.

Case Study:
Research on substituted pyran derivatives demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial activity was linked to the presence of the pyran ring structure, which enhances interaction with microbial cell membranes .

Synthesis and Catalysis

This compound serves as a precursor in various synthetic pathways due to its unique chemical structure.

Synthesis Techniques:
Recent advancements in synthetic methodologies highlight the use of multicomponent reactions (MCRs) for efficiently synthesizing complex pyrano compounds. One notable approach involves the use of ammonium acetate as a catalyst in one-pot reactions, yielding high-purity products with minimal environmental impact .

Pharmacological Insights

The pharmacological profile of this compound includes potential applications in treating various diseases beyond cancer.

Potential Therapeutic Uses:
Research indicates that this compound may act on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are valid targets for anticancer therapies . Additionally, its derivatives have been explored for their roles as calcium channel blockers and in treating neurodegenerative diseases due to their neuroprotective properties .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityEvaluated against human cancer cell lines SW-480 and MCF-7IC50 values range from 26.6 to 42.6 μM indicating significant cytotoxicity .
Antimicrobial PropertiesTested against various bacterial strainsEffective against Staphylococcus aureus and Escherichia coli .
Synthesis and CatalysisUsed as a precursor in multicomponent reactionsHigh-yield synthesis via ammonium acetate catalysis .
Pharmacological InsightsPotential use in targeting cyclin-dependent kinasesPossible therapeutic applications in cancer treatment and neuroprotection .

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituent at the C4-phenyl ring significantly influences melting points, yields, and spectral properties. Selected examples are compared below:

Table 1: Substituent Impact on Melting Points and Yields
Compound Name Substituent Melting Point (°C) Yield (%) Core Structure
Methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate (Target) 2-chlorophenyl Not reported Not reported Pyrano[4,3-b]pyran
Methyl 2-amino-4-(3-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate (3i) 3-nitrophenyl 223–225 76 Pyrano[4,3-b]pyran
Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate (3y) 4-methoxyphenyl 180–182 56 Pyrano[4,3-b]pyran
Ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4d) 3-chlorophenyl 150–154 48.2 Pyrano[4,3-b]pyran
Methyl 2-amino-4-phenyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate (3a) Phenyl 197–199 68 Pyrano[4,3-b]pyran
Methyl 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate (3q) 4-nitrophenyl 196–198 59 Pyrano[4,3-b]pyran

Key Observations:

  • Electron-withdrawing groups (e.g., nitro at 3- or 4-positions) increase melting points (e.g., 3i: 223–225°C vs. 3y: 180–182°C) due to enhanced molecular packing via dipole interactions .
  • Ortho-substituents (e.g., 2-chlorophenyl in the target compound) likely reduce yields compared to para-substituted analogues due to steric hindrance during cyclization .
  • Ester group variation : Ethyl esters (e.g., 4d) exhibit lower yields (48.2%) and melting points (150–154°C) compared to methyl esters (e.g., 3i: 76% yield, 223–225°C), suggesting methyl esters enhance crystallinity and reaction efficiency .

Core Structure Modifications

Replacing the pyrano[4,3-b]pyran core with pyrano[3,2-c]pyridine (e.g., 3j, 3k) introduces distinct properties:

Table 2: Core Structure Impact
Compound Name Core Structure Melting Point (°C) Yield (%) Notable Features
Methyl 2-amino-4-(3-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate (3i) Pyrano[4,3-b]pyran 223–225 76 Higher thermal stability
Methyl 2-amino-4-(3-nitrophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate (3j) Pyrano[3,2-c]pyridine 243–244 80 Increased hydrogen bonding (NH/CO groups)
Methyl 2-amino-6-benzyl-4-(3-nitrophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate (3k) Pyrano[3,2-c]pyridine 231–233 57 Bulky benzyl group reduces yield

Key Observations:

  • Pyrano[3,2-c]pyridine derivatives (e.g., 3j) exhibit higher melting points (243–244°C) due to additional hydrogen bonding from the NH and carbonyl groups .
  • Substituents at the N6 position (e.g., benzyl in 3k) reduce yields (57%) due to steric challenges in cyclization .

Biological Activity

Methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate (CAS No. 364621-62-5) is a synthetic compound belonging to the pyrano[4,3-b]pyran class. This compound has garnered attention due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C17H14ClNO5
  • Molecular Weight : 347.75 g/mol
  • Structure : The structure features a pyran ring fused with a pyranone, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of pyrano[4,3-b]pyran compounds demonstrate promising anticancer activities. For instance:

  • A study assessed the anti-proliferative effects of several derivatives against human cancer cell lines SW-480 and MCF-7 using the MTT assay. Compounds with substitutions on the phenyl ring showed varying IC50 values, indicating their potency against these cancer cells. Notably, derivatives with 4-NO2 and 4-Cl substitutions exhibited IC50 values of 34.6 μM and 35.9 μM against SW-480 cells respectively .
CompoundIC50 (SW-480)IC50 (MCF-7)
4g34.6 μM42.6 μM
4i35.9 μM34.2 μM
4j38.6 μM26.6 μM

These results highlight the potential of methyl 2-amino derivatives in targeting specific cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • In vitro studies have shown that related compounds possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong efficacy against bacterial strains .

The mechanism by which methyl 2-amino derivatives exert their biological effects is believed to involve:

  • Inhibition of DNA Gyrase : Some studies have reported that these compounds act as inhibitors of bacterial DNA gyrase, which is crucial for bacterial replication.
  • Cell Cycle Arrest : The anticancer activity is associated with the disruption of microtubule formation leading to G2/M phase arrest in cancer cells.

Case Studies

Several case studies have been documented that illustrate the effectiveness of this compound or its derivatives:

  • Case Study on Anticancer Activity :
    • A series of substituted pyrano[4,3-b]pyrans were synthesized and tested against multiple cancer cell lines. The study found that specific substitutions significantly enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
  • Case Study on Antimicrobial Properties :
    • A derivative was tested for its ability to inhibit biofilm formation in Staphylococcus species, demonstrating a reduction in biofilm mass compared to standard antibiotics like Ciprofloxacin .

Q & A

Q. What are the established synthetic routes for methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate?

The compound is synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, and β-ketoesters under catalytic conditions. A typical protocol involves refluxing 2-chlorobenzaldehyde, methyl acetoacetate, and malononitrile in ethanol with a base catalyst (e.g., piperidine) to form the pyrano-pyran core. Post-reaction purification via recrystallization (ethanol/water) yields the product with ~70–85% efficiency .

Q. How is the compound characterized structurally and chemically?

Key characterization methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., 2-chlorophenyl at C4, methyl ester at C3).
  • X-ray crystallography : Resolves fused pyrano-pyran rings and spatial arrangement of substituents (e.g., dihedral angles between aromatic rings) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 363.75 [M+H]+^+) validate the molecular formula (C17_{17}H14_{14}ClNO6_6) .

Q. What preliminary biological activities have been reported for similar pyrano-pyran derivatives?

Analogous compounds exhibit antimicrobial and anti-inflammatory properties. For example, ethyl 2-amino-4-(2,6-dichlorophenyl)-pyrano[4,3-b]pyran-3-carboxylate shows MIC values of 8–16 µg/mL against Staphylococcus aureus. Assays involve broth microdilution (CLSI guidelines) and COX-2 inhibition studies (ELISA) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

Systematic optimization via Design of Experiments (DoE) is recommended. For example:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may increase side products; ethanol balances yield and purity.
  • Catalyst selection : Piperidine vs. L-proline affects enantioselectivity in analogous syntheses.
  • Temperature control : Reflux (~80°C) vs. microwave-assisted synthesis (50–60°C) reduces reaction time from 12 h to 2 h .

Q. What strategies resolve contradictions in crystallographic data for pyrano-pyran derivatives?

Discrepancies in crystal packing (e.g., hydrogen-bonding networks) arise from substituent electronic effects. Solutions include:

  • High-resolution XRD : Collect data at low temperature (100 K) to minimize thermal motion artifacts.
  • Computational validation : DFT calculations (e.g., Gaussian09) predict stable conformers and compare with experimental data .

Q. How can mechanistic studies elucidate the compound’s biological interactions?

Advanced approaches include:

  • Molecular docking : Simulate binding to targets like bacterial DNA gyrase (PDB ID: 1KZN) using AutoDock Vina.
  • Kinetic assays : Monitor time-dependent inhibition of enzymes (e.g., nitroreductases) via UV-Vis spectroscopy .

Q. What advanced analytical methods quantify trace impurities in the compound?

  • HPLC-MS : Use a C18 column (ACN/water gradient) to separate and identify by-products (e.g., unreacted aldehydes).
  • HS-SPME-GC-MS : Detect volatile impurities (e.g., residual solvents) at ppm levels .

Methodological Tables

Table 1: Key Synthetic Parameters for Pyrano-Pyran Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
CatalystPiperidine (10 mol%)Increases yield by 15–20%
SolventEthanolBalances reactivity & purity
Temperature80°C (reflux)Completes reaction in 12 h

Table 2: Structural Data from XRD Analysis

Bond Length (Å)Angle (°)Substituent EffectReference
C4–Cl: 1.74C3–O–C: 117.22-Chlorophenyl induces ring strain
O5–C5: 1.21Pyran ring torsion: 8.3Methyl at C7 stabilizes conformation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.